molecular formula C10H14N2O3 B2991690 ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate CAS No. 959312-57-3

ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate

Cat. No. B2991690
CAS RN: 959312-57-3
M. Wt: 210.233
InChI Key: CZWRZJMYVBZWSZ-UHFFFAOYSA-N
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Description

The 1,3-dimethyl-1H-pyrazol-5-yl group is a common moiety in many organic compounds, including potential herbicides and pharmaceuticals . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .


Synthesis Analysis

In one study, twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance the potency of a herbicide . Another study reconsidered the synthesis of a key intermediate in the preparation of zolazepam, a tranquilizer .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve intermediate derivatization methods (IDMs) . For example, the preparation of a key intermediate in the synthesis of zolazepam involved chlorination and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were confirmed by methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

A key focus has been on the synthesis and reactivity of ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate derivatives. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines yielded 3- and 5-substituted pyrazoles under conditions that allowed for selective formation of these regioisomers, showcasing the versatility of related structures in synthesizing pyrazole derivatives (Mikhed’kina et al., 2009).

Anticancer Activity

The anticancer potential of derivatives has been a significant area of investigation. Research on the starting compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and its subsequent transformation into various heterocyclic compounds has demonstrated notable anticancer activity, underscoring the therapeutic relevance of these chemical entities (Metwally, Abdelrazek, & Eldaly, 2016).

Polymorphism Studies

Polymorphism in pharmaceutical compounds is crucial for understanding their physical and chemical properties. A study on polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the importance of polymorphism in drug development (Vogt et al., 2013).

Antimicrobial and Antifungal Activities

Compounds derived from ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate have also been evaluated for their antimicrobial and antifungal activities. For example, the synthesis of 1-substituted-3-(4'-methylphenyl)-4-n-substituted p-sulphamylbenzeneazo) pyrazolin-5-ones showcased potential as fungicides and bactericides, indicating the broad utility of these derivatives in developing new antimicrobial agents (Ahluwalia, Dutta, & Sharma, 1986).

Mechanism of Action

While the mechanism of action for “ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate” is not specified, pyrazole-containing compounds have been found to exhibit various biological activities, high selectivities, and low toxicities .

properties

IUPAC Name

ethyl 3-(2,5-dimethylpyrazol-3-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)11-12(8)3/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRZJMYVBZWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=NN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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